molecular formula C19H36 B3329061 5-Butyl-6-hexyloctahydro-1H-indene CAS No. 55044-36-5

5-Butyl-6-hexyloctahydro-1H-indene

Cat. No.: B3329061
CAS No.: 55044-36-5
M. Wt: 264.5 g/mol
InChI Key: AZGPNRBWIVZVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-6-hexyloctahydro-1H-indene is a chemical compound with the molecular formula C19H36 and a molecular weight of 264.49 g/mol . It is also known by other names such as bicyclo[4.3.0]nonane, 3-butyl-4-hexyl . This compound is characterized by its unique structure, which includes a bicyclic nonane ring system substituted with butyl and hexyl groups.

Preparation Methods

The synthesis of 5-Butyl-6-hexyloctahydro-1H-indene typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic routes and industrial production methods are not widely documented, but they generally involve the use of catalysts and controlled reaction environments to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

5-Butyl-6-hexyloctahydro-1H-indene can undergo various chemical reactions, including:

Scientific Research Applications

5-Butyl-6-hexyloctahydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butyl-6-hexyloctahydro-1H-indene involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

5-Butyl-6-hexyloctahydro-1H-indene can be compared with other similar compounds such as:

Properties

IUPAC Name

5-butyl-6-hexyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-3-5-7-8-11-17-15-19-13-9-12-18(19)14-16(17)10-6-4-2/h16-19H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGPNRBWIVZVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC2CCCC2CC1CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873328
Record name 5-Butyl-6-hexyloctahydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55044-36-5
Record name 5-Butyl-6-hexyloctahydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Butyl-6-hexyloctahydro-1H-indene
Reactant of Route 2
5-Butyl-6-hexyloctahydro-1H-indene
Reactant of Route 3
5-Butyl-6-hexyloctahydro-1H-indene
Reactant of Route 4
5-Butyl-6-hexyloctahydro-1H-indene
Reactant of Route 5
5-Butyl-6-hexyloctahydro-1H-indene
Reactant of Route 6
5-Butyl-6-hexyloctahydro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.